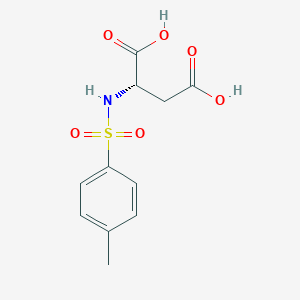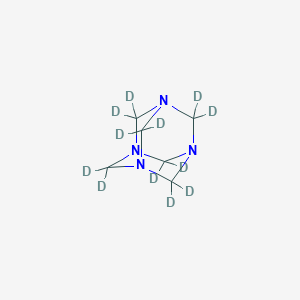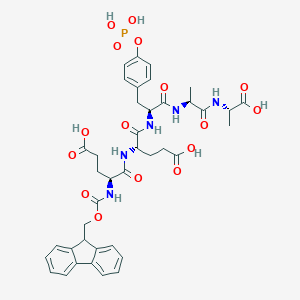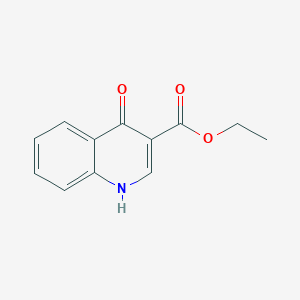
N-Tosyl-L-aspartic acid
Übersicht
Beschreibung
N-Tosyl-L-aspartic acid is a protected form of L-Aspartic Acid, a nonessential amino acid found in plant proteins . It has a molecular formula of C11H13NO6S and a molecular weight of 287.29 .
Molecular Structure Analysis
The molecular structure of N-Tosyl-L-aspartic acid consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom . The exact structure and arrangement of these atoms are not specified in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving N-Tosyl-L-aspartic acid are not detailed in the available resources, it’s known that aspartic acid derivatives are key intermediates in developing promising pharmaceuticals and nutraceuticals with potent biological activities .Physical And Chemical Properties Analysis
N-Tosyl-L-aspartic acid is an off-white solid . It has a predicted boiling point of 478.9±55.0 °C and a predicted density of 1.469±0.06 g/cm3 . It is soluble in acetone, methanol, and hot water .Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acids and Derivatives
N-Tosyl-L-aspartic acid plays a significant role in the synthesis of various amino acids and their derivatives. For example, it has been used in the enantiospecific synthesis of β-amino acids, yielding γ-alkyl β-aminobutyric acids of the R configuration with excellent enantiomeric excess (ee>99%) (Jefford & Wang, 1993). Similarly, it has been involved in the synthesis of 3-amino-2-hydroxy acids, leading to the production of 4-alkyl-3-amino-2-hydroxybutyric acids with significant diastereoselectivity (de>95%) (Jefford et al., 1993).
Role in Metabolism and Biochemical Research
In biochemical research, N-Tosyl-L-aspartic acid's derivatives have been found significant. For instance, N-acetyl-L-aspartic acid, a derivative, plays a role in lipid biosynthesis in myelinating rat brain (D'adamo & Yatsu, 1966). Another study demonstrates the conversion of L-aspartic acid into 3-amino-2-methylpentanoic acid with high enantiomeric excess, indicating its utility in synthesizing complex amino acids (Jefford & McNulty, 1994).
Biomineralization and Material Science
N-Tosyl-L-aspartic acid derivatives have been explored in the field of biomineralization and material science. For example, the interaction of aspartic acid with calcium carbonate has been studied, showing that it can control the crystal phase, shape, size, and aggregation of calcium carbonate, indicating its potential in material synthesis and biotechnology (Tong et al., 2004).
Hydrogel Synthesis and Biopolymer Research
In the realm of biopolymer research, N-Tosyl-L-aspartic acid has been used to modify starch, leading to the creation of novel natural hydrogels. These hydrogels exhibit unique properties like temperature-responsive swelling behavior and superabsorbency, which are valuable in delivery systems (Vakili & Rahneshin, 2013).
Catalysis and Enzyme Research
N-Tosyl-L-aspartic acid is also significant in studies on enzyme catalysis. For example, its active site's role in serine proteases has been elucidated, providing insights into the catalytic mechanisms and evolutionary significance of the aspartate residue in enzymes (Craik et al., 1987).
Production and Metabolic Engineering
N-Tosyl-L-aspartic acid is also involved in production processes and metabolic engineering. Studies on the biosynthesis and production of L-aspartic acid highlight its industrial relevance and the importance of understanding its metabolic pathways for efficient production (Yukawa et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-7-2-4-8(5-3-7)19(17,18)12-9(11(15)16)6-10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQSZKHLAERDL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964018 | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tosyl-L-aspartic acid | |
CAS RN |
4816-82-4 | |
| Record name | N-[(4-Methylphenyl)sulfonyl]-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4816-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Tosyl-L-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004816824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tosyl-L-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)






![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)



